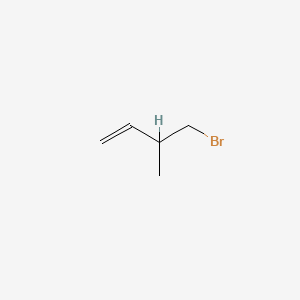

4-bromo-3-methylbut-1-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methylbut-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c1-3-5(2)4-6/h3,5H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRUREIGPQBHMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Mechanism of 4-bromo-3-methylbut-1-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-3-methylbut-1-ene is a valuable bifunctional molecule in organic synthesis, featuring both a reactive allylic bromide and a terminal alkene. This structure allows for a variety of subsequent chemical transformations, making it a useful building block in the synthesis of more complex molecules, including pharmaceutical intermediates and natural products. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, delving into the reaction mechanisms, and presenting detailed experimental protocols based on established chemical literature.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 31950-55-7[1][2] |

| Molecular Formula | C₅H₉Br[1] |

| Molecular Weight | 149.03 g/mol [1] |

| IUPAC Name | This compound |

Synthetic Routes and Mechanisms

Two principal and reliable methods for the synthesis of this compound are the allylic bromination of 3-methyl-1-butene (B165623) and the substitution reaction of 3-methyl-3-buten-1-ol (B123568).

Allylic Bromination of 3-Methyl-1-butene with N-Bromosuccinimide (NBS)

This method utilizes the selective reaction of N-bromosuccinimide (NBS) at the allylic position of an alkene in the presence of a radical initiator or light.

Reaction Scheme:

Mechanism:

The reaction proceeds via a free-radical chain mechanism.

-

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS or, more commonly, a radical initiator like AIBN or benzoyl peroxide, to generate a bromine radical (Br•).

-

Propagation:

-

The bromine radical abstracts a hydrogen atom from the allylic position of 3-methyl-1-butene. This is the most favorable position for hydrogen abstraction due to the formation of a resonance-stabilized allylic radical.

-

The resulting allylic radical is a hybrid of two resonance structures.

-

This resonance-stabilized radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of HBr with NBS) to form the product and a new bromine radical, which continues the chain.

-

-

Termination: The chain reaction is terminated by the combination of any two radical species.

Due to the nature of the resonance-stabilized intermediate, this reaction can potentially yield a mixture of two constitutional isomers: this compound and the rearranged product, 1-bromo-3-methylbut-2-ene. The product distribution can be influenced by reaction conditions.

Experimental Workflow:

Caption: General experimental workflow for allylic bromination.

Synthesis from 3-Methyl-3-buten-1-ol using Phosphorus Tribromide (PBr₃)

This method involves the conversion of a primary alcohol to an alkyl bromide using phosphorus tribromide. It is a reliable method that generally proceeds with high yields and avoids the carbocation rearrangements that can occur with hydrohalic acids.

Reaction Scheme:

Mechanism:

The reaction proceeds via an Sₙ2 mechanism.

-

The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the phosphorus atom of PBr₃. This forms a protonated alkyl dibromophosphite intermediate, converting the hydroxyl group into a good leaving group.

-

A bromide ion (Br⁻), displaced in the first step or from another molecule of PBr₃, then acts as a nucleophile and attacks the carbon atom bearing the leaving group in a backside attack.

-

This concerted step results in the formation of the alkyl bromide with inversion of configuration (though the starting material in this case is achiral) and phosphorous acid as a byproduct.

This method is generally preferred for primary and secondary alcohols and is advantageous as it typically gives a single product without rearrangement.

Experimental Workflow:

Caption: General experimental workflow for the synthesis from an alcohol.

Experimental Protocols

Protocol 1: Allylic Bromination of 3-Methyl-1-butene (Analogous Procedure)

This protocol is adapted from standard procedures for the allylic bromination of alkenes using NBS.

-

Materials:

-

3-Methyl-1-butene

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-1-butene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02 eq) in anhydrous carbon tetrachloride.

-

Heat the mixture to reflux using a heating mantle. Irradiation with a sunlamp or a high-wattage incandescent bulb can be used to facilitate the reaction.

-

Monitor the progress of the reaction by GC or TLC. The reaction is typically complete when the solid NBS has been consumed and is replaced by the less dense succinimide (B58015), which floats on top of the solvent.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide by-product.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

-

Protocol 2: Synthesis from 3-Methyl-3-buten-1-ol with PBr₃ (Analogous Procedure)

This protocol is based on standard procedures for the conversion of primary alcohols to alkyl bromides using phosphorus tribromide.

-

Materials:

-

3-Methyl-3-buten-1-ol

-

Phosphorus tribromide (PBr₃)

-

Diethyl ether, anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add 3-methyl-3-buten-1-ol (1.0 eq) dissolved in anhydrous diethyl ether.

-

Cool the flask in an ice-water bath to 0 °C.

-

Add phosphorus tribromide (0.4 eq) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.

-

Monitor the reaction for completion by TLC or GC.

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude this compound by distillation under reduced pressure.

-

Quantitative Data

Specific yield and spectroscopic data from a dedicated synthesis of this compound were not found in the searched literature. However, for analogous reactions, the following can be expected:

| Synthesis Method | Expected Yield | Notes |

| Allylic Bromination with NBS | 40-60% | Yield can be affected by the formation of isomeric byproducts. |

| From Alcohol with PBr₃ | 60-90% | Generally a cleaner reaction with higher yields for primary alcohols. |

Spectroscopic Data (Predicted):

-

¹H NMR: Expected signals would include a multiplet for the vinyl protons (CH=CH₂), a multiplet for the methine proton (CH), a doublet for the methyl protons (CH₃), and a doublet for the methylene (B1212753) protons adjacent to the bromine (CH₂Br).

-

¹³C NMR: Five distinct signals are expected, corresponding to the five carbon atoms in the molecule. The chemical shifts would be characteristic of sp² hybridized carbons of the double bond and sp³ hybridized carbons, with the carbon attached to the bromine being shifted downfield. The carbon atoms of 3-methylbut-1-ene show chemical shifts at approximately 22.3, 32.7, 114, and 145.9 ppm.[3] The introduction of the bromine atom would significantly shift the signal of the adjacent carbon.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the allylic bromination of 3-methyl-1-butene and the nucleophilic substitution of 3-methyl-3-buten-1-ol. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction. The allylic bromination route may produce isomeric impurities, while the conversion from the corresponding alcohol is generally more direct and higher yielding. This guide provides the foundational knowledge and procedural outlines necessary for the successful synthesis and understanding of this important chemical intermediate. Further optimization of the provided analogous protocols may be necessary to achieve desired yields and purity for specific research and development applications.

References

- 1. 4-BroMo-3-Methyl-but-1-ene synthesis - chemicalbook [chemicalbook.com]

- 2. 4-bromo-3-methyl-1-butene [webbook.nist.gov]

- 3. C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylbut-1-ene (3-methyl-1-butene) C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Analysis of 4-Bromo-3-Methylbut-1-ene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the chiral haloalkene, 4-bromo-3-methylbut-1-ene. The document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats. Furthermore, it outlines detailed experimental protocols for each analytical technique and includes explanatory diagrams generated using Graphviz to illustrate key concepts and workflows, adhering to specified presentation requirements.

Molecular Structure and Properties

This compound is a halogenated alkene with the chemical formula C₅H₉Br.[1] Its molecular weight is approximately 149.03 g/mol .[1] The structure contains a terminal double bond and a chiral center at the carbon atom bearing the methyl group.

Spectroscopic Data

The following sections present the anticipated spectroscopic data for this compound, derived from established principles of organic spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | ddd | 1H | H-1 |

| ~5.2 | d | 1H | H-2 (trans to H-1) |

| ~5.1 | d | 1H | H-2 (cis to H-1) |

| ~2.8 | m | 1H | H-3 |

| ~3.4 | dd | 1H | H-4a |

| ~3.3 | dd | 1H | H-4b |

| ~1.1 | d | 3H | H-5 |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ) (ppm) | Carbon Atom |

| ~138 | C-1 |

| ~117 | C-2 |

| ~45 | C-3 |

| ~40 | C-4 |

| ~20 | C-5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080-3010 | Medium | =C-H stretch (vinyl) |

| 2970-2850 | Strong | C-H stretch (alkyl) |

| 1645-1635 | Medium | C=C stretch (alkene) |

| 1460-1440 | Medium | C-H bend (CH₃) |

| 990 and 910 | Strong | =C-H bend (out-of-plane) |

| 650-550 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 148/150 | Moderate | [M]⁺ (Molecular ion) |

| 69 | High | [C₅H₉]⁺ (Loss of Br) |

| 55 | Moderate | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid sample like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer. Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

IR Spectroscopy

-

Sample Preparation: Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

-

Data Acquisition: Mount the salt plates in the sample holder of the FTIR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample molecules using a suitable technique, such as electron impact (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions to generate a mass spectrum.

-

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Caption: Correlation of ¹H NMR signals with the structure of this compound.

References

An In-depth Technical Guide to the Physical Properties of 4-bromo-3-methylbut-1-ene

This technical guide provides a comprehensive overview of the key physical properties of 4-bromo-3-methylbut-1-ene, with a specific focus on its boiling point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Profile

Chemical Name: this compound Molecular Formula: C₅H₉Br[1][2] Molecular Weight: 149.029 g/mol [1] CAS Registry Number: 31950-55-7[1][2]

Quantitative Physical Properties

| Physical Property | Value | Method of Determination |

| Boiling Point | To be determined experimentally | Thiele Tube Method or Simple Distillation |

| Solubility in Water | Sparingly soluble to insoluble | Qualitative Solubility Test |

| Solubility in Organic Solvents (e.g., Ether, Ethanol) | Soluble | Qualitative Solubility Test |

Theoretical Context of Physical Properties

Boiling Point: The boiling point of a haloalkane is influenced by the strength of intermolecular forces, primarily van der Waals forces and dipole-dipole interactions. For this compound, the presence of the bromine atom increases its molecular weight and polarizability compared to its parent alkane, leading to stronger van der Waals forces and a higher boiling point. However, the branching in the form of a methyl group can slightly lower the boiling point compared to a straight-chain isomer due to a decrease in surface area.

Solubility: Haloalkanes such as this compound are generally sparingly soluble or insoluble in water. This is because the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole interactions between the haloalkane and water. Conversely, it is expected to be soluble in common organic solvents like diethyl ether or ethanol, following the principle of "like dissolves like," where the intermolecular forces in the solute and solvent are of similar type and magnitude.[3]

Experimental Protocols

This method is suitable for determining the boiling point of a small quantity of a liquid sample.[4]

Apparatus:

-

Thiele tube

-

Thermometer (0-200 °C range)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or other heat source

-

Stand and clamp

Procedure:

-

A few drops of this compound are placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The thermometer and test tube assembly are placed in the Thiele tube containing heating oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[5]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]

This protocol outlines the steps to determine the solubility of this compound in water and an organic solvent.

Apparatus:

-

Test tubes and rack

-

Pipettes or droppers

-

Vortex mixer (optional)

-

This compound

-

Distilled water

-

An organic solvent (e.g., diethyl ether)

Procedure:

-

Label two test tubes, one for "Water" and one for the chosen "Organic Solvent".

-

Add approximately 2 mL of the respective solvent to each test tube.

-

Add 4-5 drops of this compound to each test tube.

-

Agitate the test tubes vigorously for 20-30 seconds. A vortex mixer can be used for thorough mixing.

-

Allow the mixtures to stand and observe for any signs of insolubility, such as the formation of separate layers, cloudiness, or droplets.

-

Record the compound as "soluble" if it forms a homogeneous solution with the solvent, and "insoluble" or "sparingly soluble" if it does not.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the physical properties of this compound.

Caption: Workflow for the experimental determination of boiling point and solubility.

References

Quantum Chemical Calculations for 4-Bromo-3-methylbut-1-ene: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular structure of 4-bromo-3-methylbut-1-ene is confirmed by various chemical databases.[1][2][3][4][5][6][7][8] Its chemical formula is C₅H₉Br.[2][5][9]

Computational Methodology: A Standard Protocol

A robust computational investigation of this compound would typically involve the following workflow. This protocol is designed to yield accurate predictions of the molecule's geometry, vibrational frequencies, and electronic properties.

Experimental Workflow: Computational Analysis of this compound

Caption: A typical workflow for quantum chemical analysis.

1. Molecular Structure Input and Conformational Analysis: The initial step involves defining the 3D structure of this compound. Due to the presence of a chiral center at the third carbon and rotational freedom around the C-C single bonds, multiple conformers may exist. A thorough conformational search is essential to identify the lowest energy (most stable) conformer. This can be achieved using molecular mechanics methods followed by higher-level quantum mechanical optimizations of the most promising candidates.

2. Geometry Optimization: The geometry of the most stable conformer(s) is then fully optimized using a suitable quantum chemical method. Density Functional Theory (DFT) with a functional such as B3LYP is a widely used and reliable choice for such organic molecules. A basis set, for instance, 6-311+G(d,p), which includes polarization and diffuse functions, is recommended to accurately describe the electronic distribution, particularly around the bromine atom and the double bond. The optimization process systematically alters the molecular geometry to find the structure with the minimum electronic energy.

3. Vibrational Frequency Calculations: Following a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable energy minimum.

-

Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the IR spectrum of the molecule. This theoretical spectrum can be compared with experimental data for validation.

4. Electronic Property Calculations: With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions. Key properties include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure, including charge distribution on individual atoms and the nature of orbital interactions.

Presentation of Quantitative Data

While specific calculated values are not available from existing literature, the results of the aforementioned calculations would be summarized in the following tables for clarity and comparative analysis.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1=C2 | Calculated Value | ||

| C2-C3 | Calculated Value | ||

| C3-C4 | Calculated Value | ||

| C3-C5 | Calculated Value | ||

| C4-Br | Calculated Value | ||

| ∠C1-C2-C3 | Calculated Value | ||

| ∠C2-C3-C4 | Calculated Value | ||

| ∠C2-C3-C5 | Calculated Value | ||

| ∠C3-C4-Br | Calculated Value | ||

| ∠H-C-H | Calculated Value | ||

| D(C1-C2-C3-C4) | Calculated Value | ||

| D(C2-C3-C4-Br) | Calculated Value | ||

| D(C5-C3-C4-Br) | Calculated Value | ||

| (Note: C1=C2 refers to the double bond, C5 is the methyl carbon) |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| 1 | Calculated Value | Calculated Value | C-H stretch (vinyl) |

| 2 | Calculated Value | Calculated Value | C-H stretch (alkyl) |

| 3 | Calculated Value | Calculated Value | C=C stretch |

| 4 | Calculated Value | Calculated Value | C-H bend |

| 5 | Calculated Value | Calculated Value | C-C stretch |

| 6 | Calculated Value | Calculated Value | C-Br stretch |

| ... | ... | ... | ... |

Table 3: Key Electronic Properties

| Property | Value (Hartree) | Value (eV) |

| Energy of HOMO | Calculated Value | Calculated Value |

| Energy of LUMO | Calculated Value | Calculated Value |

| HOMO-LUMO Energy Gap | Calculated Value | Calculated Value |

| Dipole Moment | Calculated Value (Debye) | |

| Total Electronic Energy | Calculated Value |

Logical Relationships in Reactivity Prediction

The calculated electronic properties can be used to infer the reactivity of this compound.

Reactivity Prediction Pathway

Caption: From calculated properties to predicted reactions.

Quantum chemical calculations offer a powerful, non-invasive approach to understanding the fundamental properties of molecules like this compound. Although specific computational data for this molecule is not currently published, the established methodologies described in this guide provide a clear roadmap for a comprehensive theoretical investigation. The resulting data on optimized geometry, vibrational spectra, and electronic properties would be invaluable for predicting its reactivity, interpreting experimental data, and guiding its application in chemical synthesis and drug design. For professionals in these fields, leveraging such computational studies is a critical step in the modern molecular design and development pipeline.

References

- 1. The correct structure of 4 - bromo - 3 - methyl but - 1 - ene is [allen.in]

- 2. 4-bromo-3-methyl-1-butene [webbook.nist.gov]

- 3. sarthaks.com [sarthaks.com]

- 4. m.youtube.com [m.youtube.com]

- 5. (3R)-4-bromo-3-methylbut-1-ene | C5H9Br | CID 11073581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The correct structure of 4 - bromo - 3 - methyl but - 1 - ene is [allen.in]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 4-BroMo-3-Methyl-but-1-ene synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Bromo-3-methyl-but-1-ene (CAS 31950-55-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methyl-but-1-ene, identified by the CAS number 31950-55-7, is a halogenated alkene of interest in organic synthesis. Its structure, featuring both a reactive bromine atom and a terminal double bond, makes it a versatile building block for the introduction of the 3-methyl-3-butenyl moiety into various molecular frameworks. This guide provides a comprehensive overview of its chemical properties, potential synthetic applications, and safety considerations, drawing upon available data for the compound and its close structural isomers where specific information is limited.

Chemical and Physical Properties

Detailed experimental data for 4-Bromo-3-methyl-but-1-ene is not extensively reported in publicly available literature. Therefore, some properties are estimated or derived from data on its isomers, such as 4-bromo-1-butene (B139220). The fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 31950-55-7 | [1] |

| Molecular Formula | C₅H₉Br | [1][2] |

| Molecular Weight | 149.03 g/mol | [2] |

| IUPAC Name | 4-bromo-3-methylbut-1-ene | [1] |

| Canonical SMILES | C=CC(C)CBr | [1] |

| Boiling Point | Not available for 31950-55-7. For the related isomer 4-bromo-1-butene (CAS 5162-44-7): 99 °C | [3] |

| Density | Not available for 31950-55-7. For the related isomer 4-bromo-1-butene (CAS 5162-44-7): 1.330 g/mL | [3] |

| Refractive Index | Not available for 31950-55-7. For the related isomer 4-bromo-1-butene (CAS 5162-44-7): 1.463 | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons (=CH₂ and =CH-), the methine proton (-CH(CH₃)-), the methylene (B1212753) protons adjacent to the bromine atom (-CH₂Br), and the methyl protons (-CH₃). The splitting patterns would be complex due to coupling between these protons.

-

¹³C NMR: The carbon NMR spectrum should display five unique signals corresponding to the four different carbon environments in the butene chain and the methyl group.

Infrared (IR) Spectroscopy: Key expected absorption bands would include:

-

C=C stretch of the alkene group around 1640 cm⁻¹.

-

=C-H stretching vibrations above 3000 cm⁻¹.

-

C-H stretching and bending vibrations of the alkyl portions.

-

A C-Br stretching vibration, typically in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation would likely involve the loss of a bromine radical and cleavage of the carbon-carbon bonds.

Chemical Reactivity and Synthetic Applications

The reactivity of 4-Bromo-3-methyl-but-1-ene is dictated by the presence of the primary alkyl bromide and the terminal alkene. These functional groups allow for a variety of chemical transformations.

Nucleophilic Substitution Reactions

The primary alkyl bromide is susceptible to nucleophilic substitution, likely proceeding through an Sₙ2 mechanism.[4] This allows for the introduction of a wide range of functional groups.

Figure 1: Generalized Sₙ2 reaction of 4-Bromo-3-methyl-but-1-ene.

Experimental Protocol (General for Nucleophilic Substitution): A solution of 4-Bromo-3-methyl-but-1-ene in a suitable aprotic solvent (e.g., acetone, DMF) is treated with a slight excess of the desired nucleophile (e.g., sodium azide, potassium cyanide, sodium alkoxide). The reaction mixture is stirred, possibly with heating, until the starting material is consumed (monitored by TLC or GC). The product is then isolated by extraction and purified by distillation or chromatography.

Grignard Reagent Formation and Reactions

The carbon-bromine bond can be converted into a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent. This organometallic reagent is a powerful nucleophile and a strong base, enabling the formation of new carbon-carbon bonds.[5][6]

Figure 2: Formation and reaction of the Grignard reagent.

Experimental Protocol (General for Grignard Reaction): Magnesium turnings are placed in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). A small crystal of iodine may be added to activate the magnesium. A solution of 4-Bromo-3-methyl-but-1-ene in anhydrous diethyl ether or THF is added dropwise to initiate the reaction. Once the Grignard reagent has formed, a solution of the electrophile (e.g., an aldehyde or ketone) in the same solvent is added at a controlled temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid. The organic product is then extracted and purified.

Health and Safety Information

Specific toxicological data for 4-Bromo-3-methyl-but-1-ene is not available. However, based on the properties of similar bromoalkenes, it should be handled with care.[7][8] It is likely to be a flammable liquid and may cause skin and eye irritation.[9] Inhalation of vapors and skin contact should be avoided.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the biological activity or interaction of 4-Bromo-3-methyl-but-1-ene with any signaling pathways. This represents a significant knowledge gap and an area for potential future research.

Conclusion

4-Bromo-3-methyl-but-1-ene (CAS 31950-55-7) is a potentially useful, though not extensively characterized, reagent in organic synthesis. Its bifunctional nature allows for a range of chemical transformations, primarily through nucleophilic substitution and the formation of Grignard reagents. The lack of detailed physical, spectroscopic, and toxicological data necessitates careful handling and thorough characterization in any application. Further research into the properties and reactivity of this compound would be beneficial to the scientific community.

References

- 1. 4-bromo-3-methyl-1-butene [webbook.nist.gov]

- 2. 4-BroMo-3-Methyl-but-1-ene synthesis - chemicalbook [chemicalbook.com]

- 3. 4-bromo-1-butene [stenutz.eu]

- 4. benchchem.com [benchchem.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. echemi.com [echemi.com]

- 9. 4-Bromo-3-methylbut-2-en-1-ol | C5H9BrO | CID 13966984 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular structure and formula of 4-bromo-3-methylbut-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and chemical behavior of 4-bromo-3-methylbut-1-ene. The information is curated for professionals in the fields of chemical research and drug development, with a focus on delivering precise data and actionable insights.

Molecular Structure and Formula

This compound is a halogenated alkene with a branched hydrocarbon chain. Its structure consists of a four-carbon butene backbone with a bromine atom attached to the fourth carbon and a methyl group at the third carbon. The double bond is located between the first and second carbons.

The molecular formula of this compound is C₅H₉Br .[1][2][3] Its IUPAC name is this compound. The structure is confirmed as CH₂=CH-CH(CH₃)-CH₂Br.

Below is a diagram illustrating the molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing experimental setups, purification procedures, and for predicting the compound's behavior in various chemical environments.

| Property | Value |

| Molecular Formula | C₅H₉Br |

| Molecular Weight | 149.03 g/mol [1][3] |

| IUPAC Name | This compound |

| CAS Registry Number | 31950-55-7[2] |

| Boiling Point | Not available |

| Density | Not available |

| InChI | InChI=1S/C5H9Br/c1-3-5(2)4-6/h3,5H,1,4H2,2H3[2] |

| InChIKey | IIRUREIGPQBHMF-UHFFFAOYSA-N[2] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

-

Vinyl protons (-CH=CH₂): Multiplets in the range of 5.0-6.0 ppm.

-

Allylic proton (-CH(CH₃)-): A multiplet, likely shifted downfield due to the adjacent bromine, expected around 2.5-3.0 ppm.

-

Methylene protons (-CH₂Br): A doublet around 3.4-3.6 ppm.

-

Methyl protons (-CH₃): A doublet around 1.1-1.3 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Vinyl carbons (=CH₂ and =CH-): Peaks in the range of 115-140 ppm.

-

Allylic carbon (-CH(CH₃)-): A peak around 40-50 ppm.

-

Methylene carbon (-CH₂Br): A peak around 35-45 ppm.

-

Methyl carbon (-CH₃): A peak in the aliphatic region, around 15-20 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

C=C stretch: A characteristic absorption band around 1640-1680 cm⁻¹.

-

=C-H stretch: Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands just below 3000 cm⁻¹.

-

C-Br stretch: A strong absorption in the fingerprint region, typically between 500-600 cm⁻¹.

Synthesis and Experimental Protocols

A common synthetic route to this compound involves the allylic bromination of 3-methyl-1-butene (B165623). While a specific detailed protocol for this exact transformation is not widely published, a general procedure can be adapted from standard allylic bromination reactions using N-bromosuccinimide (NBS) in the presence of a radical initiator.

General Experimental Protocol for Allylic Bromination:

-

Reaction Setup: A solution of 3-methyl-1-butene in a non-polar solvent (e.g., carbon tetrachloride) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: N-bromosuccinimide (NBS) and a radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide) are added to the flask.

-

Reaction Conditions: The mixture is heated to reflux and irradiated with a UV lamp to initiate the radical chain reaction. The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The succinimide (B58015) byproduct is removed by filtration.

-

Purification: The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.

Reaction Mechanisms: Electrophilic Addition

This compound, being an alkene, undergoes electrophilic addition reactions. A key example is the reaction with hydrohalic acids like hydrogen chloride (HCl). The reaction proceeds via a carbocation intermediate, following Markovnikov's rule where the electrophile (H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.

The following diagram illustrates the logical workflow of the electrophilic addition of HCl to this compound.

References

IUPAC nomenclature of C5H9Br isomers

An In-depth Guide to the IUPAC Nomenclature of C₅H₉Br Isomers

Introduction

The molecular formula C₅H₉Br represents a diverse array of structural and stereoisomers. With a degree of unsaturation of one, these isomers consist of either a five-carbon chain or ring structure containing one double bond or one ring, respectively, and a single bromine atom. This guide provides a systematic overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for these compounds. It is intended for researchers and professionals in chemistry and drug development who require a precise understanding of chemical structure and naming conventions.

The nomenclature process is a rule-based protocol essential for unambiguous communication in scientific literature. This document details this protocol and applies it to representative examples of acyclic (bromoalkene) and cyclic (bromocycloalkane) isomers of C₅H₉Br.

Core IUPAC Nomenclature Protocols

The naming of any C₅H₉Br isomer follows a hierarchical set of rules designed to produce a unique and descriptive name. While a comprehensive review of all IUPAC regulations is beyond the scope of this guide, the core experimental protocol for naming can be summarized as follows:

Experimental Protocols / Naming Methodology:

-

Identify the Principal Functional Group: For bromoalkenes, the double bond takes priority over the halogen. For bromocycloalkanes, the ring is the parent structure.

-

Determine the Parent Carbon Structure:

-

Acyclic Isomers: Identify the longest continuous carbon chain that contains the principal functional group (the double bond). The parent name is derived from the corresponding alkane (e.g., pentane (B18724) → pentene).

-

Cyclic Isomers: The parent name is derived from the cycloalkane (e.g., cyclopentane, cyclobutane).

-

-

Number the Parent Structure:

-

Acyclic Isomers: Number the chain to give the double bond the lowest possible locant (position number). If there is a tie, number to give the substituents (bromo- and alkyl groups) the lowest locants.

-

Cyclic Isomers: Numbering begins at a substituted carbon to give all substituents the lowest possible set of locants. Substituents are then cited in alphabetical order.

-

-

Identify and Name Substituents: Name all groups attached to the parent structure (e.g., bromo-, methyl-, ethyl-).

-

Assign Stereochemical Descriptors (if applicable):

-

Geometric Isomerism (E/Z): For alkenes, use the Cahn-Ingold-Prelog (CIP) priority rules to assign priorities to the two groups on each carbon of the double bond. If the higher-priority groups are on the same side, the configuration is Z (from German zusammen, together). If they are on opposite sides, it is E (from German entgegen, opposite).

-

Chirality (R/S): For chiral centers (a carbon atom with four different substituents), use the CIP rules to assign priorities. Orient the molecule so the lowest-priority group points away from the viewer. If the priorities of the remaining three groups decrease in a clockwise direction, the configuration is R (from Latin rectus, right). If counter-clockwise, it is S (from Latin sinister, left).

-

Relative Stereochemistry in Rings (cis/trans): For disubstituted cycloalkanes, if the two substituents are on the same side of the ring, the descriptor is cis. If they are on opposite sides, it is trans.

-

-

Assemble the Full IUPAC Name: Combine the elements in the order: (Stereodescriptors)-(Substituent Locants)-(Substituent Names)(Parent Name Locant)-(Parent Name Suffix).

Logical Workflow for Isomer Nomenclature

The following diagram visualizes the decision-making process for assigning a systematic IUPAC name to an unknown C₅H₉Br isomer.

Caption: Workflow for the systematic IUPAC naming of a C₅H₉Br isomer.

Data Presentation: Representative Isomers of C₅H₉Br

The following tables summarize the IUPAC nomenclature for a selection of acyclic and cyclic isomers of C₅H₉Br, illustrating the application of the protocols described above.

Table 1: Acyclic Isomers (Bromoalkenes)

| Structure Class | Example Isomer | IUPAC Name | Key Nomenclature Features |

| Straight-Chain | 1-Bromopent-1-ene | (E)-1-Bromopent-1-ene | Parent: pentene. Numbering starts at C1 to give C=C the '1' locant. E/Z isomerism at C1-C2. |

| (Z)-1-Bromopent-1-ene | |||

| 3-Bromopent-1-ene | (R)-3-Bromopent-1-ene | Parent: pentene. Numbering starts from the right to give C=C the '1' locant. Chiral center at C3. | |

| (S)-3-Bromopent-1-ene | |||

| 4-Bromopent-2-ene | (2E,4R)-4-Bromopent-2-ene | Parent: pentene. Numbering gives C=C the '2' locant. Contains both a chiral center (C4) and a stereogenic double bond (C2), resulting in four stereoisomers. | |

| (2E,4S)-4-Bromopent-2-ene | |||

| (2Z,4R)-4-Bromopent-2-ene | |||

| (2Z,4S)-4-Bromopent-2-ene | |||

| Branched-Chain | 3-Bromo-3-methylbut-1-ene | 3-Bromo-3-methylbut-1-ene | Parent: butene. Numbering gives C=C the '1' locant. Substituents at C3 are bromo and methyl. |

| 1-Bromo-3-methylbut-2-ene | 1-Bromo-3-methylbut-2-ene | Parent: butene. Numbering gives C=C the '2' locant. No stereoisomers. | |

| 3-Bromo-2-methylbut-1-ene | (R)-3-Bromo-2-methylbut-1-ene | Parent: butene. Numbering gives C=C the '1' locant. Chiral center at C3. | |

| (S)-3-Bromo-2-methylbut-1-ene |

Table 2: Cyclic Isomers (Bromocycloalkanes)

| Structure Class | Example Isomer | IUPAC Name | Key Nomenclature Features |

| Monosubstituted | Bromocyclopentane | Bromocyclopentane | Parent: cyclopentane. No locant needed as there is only one substituent. |

| Disubstituted | 1-Bromo-2-methylcyclobutane | (1R,2R)-1-Bromo-2-methylcyclobutane | Parent: cyclobutane. Numbering gives substituents locants '1' and '2'. Alphabetical priority (bromo vs. methyl) gives Br the C1 position. Has cis/trans isomers, both of which are chiral, leading to four stereoisomers. |

| (1S,2S)-1-Bromo-2-methylcyclobutane | (Enantiomer of 1R,2R; constitutes one trans pair) | ||

| (1R,2S)-1-Bromo-2-methylcyclobutane | (This is a cis isomer) | ||

| (1S,2R)-1-Bromo-2-methylcyclobutane | (Enantiomer of 1R,2S; constitutes the other cis pair) | ||

| 1-Bromo-3-methylcyclobutane | cis-1-Bromo-3-methylcyclobutane | Parent: cyclobutane. Numbering gives '1,3' locants. The molecule has a plane of symmetry, so the cis isomer is achiral (meso). | |

| trans-1-Bromo-3-methylcyclobutane | The trans isomer is also achiral. | ||

| Substituted Side-Chain | (1-Bromoethyl)cyclopropane | (R)-(1-Bromoethyl)cyclopropane | Parent: cyclopropane. The substituent is a '1-bromoethyl' group. The carbon attached to the bromine is a chiral center. |

| (S)-(1-Bromoethyl)cyclopropane |

Conclusion

The IUPAC nomenclature provides a rigorous and logical framework for naming the numerous isomers of C₅H₉Br. By correctly identifying the parent structure, applying locant rules, and assigning stereochemical descriptors (E/Z, R/S, cis/trans), an unambiguous name can be derived for any given constitutional isomer or stereoisomer. The systematic protocol, visualized in the provided workflow, is critical for precision in chemical databases, regulatory submissions, and scientific publications, ensuring that a chemical name corresponds to a single, unique molecular structure.

Theoretical Exploration of 4-bromo-3-methylbut-1-ene Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the reactivity of 4-bromo-3-methylbut-1-ene, a versatile building block in organic synthesis. While direct experimental and computational data for this specific molecule are limited in published literature, this document extrapolates from established principles of physical organic chemistry and data from analogous structures to predict its behavior in key chemical transformations. This guide covers the expected reactivity in nucleophilic substitution and elimination reactions, proposes detailed protocols for experimental investigation and computational analysis, and presents key concepts through signaling pathway and workflow diagrams.

Introduction: Structural Features and Expected Reactivity

This compound is a primary alkyl halide containing a terminal double bond. Its reactivity is primarily dictated by the interplay between the C-Br bond, the adjacent chiral center, and the π-system of the alkene. The primary nature of the carbon bearing the bromine atom suggests a propensity for bimolecular nucleophilic substitution (SN2) reactions. However, the presence of the double bond introduces the possibility of neighboring group participation and competition from elimination (E2) reactions. Under conditions that favor carbocation formation (polar protic solvents, weak nucleophiles), unimolecular pathways (SN1 and E1) may also be operative, though likely to be less significant than for tertiary or secondary halides.

Theoretical Reaction Pathways

The primary reaction pathways for this compound are nucleophilic substitution and β-elimination. The specific mechanism and resulting product distribution are highly dependent on the reaction conditions.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the primary carbon is expected to proceed predominantly via an SN2 mechanism, especially with strong, unhindered nucleophiles in polar aprotic solvents. This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center.

A competing SN1 pathway, though less favored for primary halides, could be facilitated by the neighboring double bond, which can stabilize a transient carbocation through anchimeric assistance. This could lead to rearranged products.

Elimination Reactions

Elimination reactions, primarily following the E2 mechanism, are expected to compete with substitution, particularly in the presence of strong, sterically hindered bases. The regioselectivity of the E2 reaction will be governed by Zaitsev's rule (favoring the more substituted alkene) and Hofmann's rule (favoring the less substituted alkene), depending on the steric bulk of the base.

Proposed Experimental Protocols for Reactivity Studies

To quantitatively assess the reactivity of this compound, the following experimental protocols are proposed.

Kinetic Study of Solvolysis by Titration

This method allows for the determination of the reaction rate by monitoring the production of hydrobromic acid (HBr) during solvolysis.

Materials:

-

This compound

-

Solvent (e.g., 80% ethanol/20% water)

-

Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)

-

Phenolphthalein (B1677637) indicator

-

Constant temperature bath

-

Pipettes, burette, conical flasks

Procedure:

-

Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 0.1 M).

-

Place a known volume of this solution in a sealed flask and allow it to equilibrate in a constant temperature bath.

-

At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a flask containing a known volume of acetone.

-

Titrate the liberated HBr in the aliquot with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

-

The rate constant (k) can be determined by plotting ln([R-Br]t/[R-Br]0) versus time.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to identify and quantify the products of substitution and elimination reactions.

Materials:

-

This compound

-

Nucleophile/Base (e.g., sodium ethoxide in ethanol)

-

Reaction vessel with reflux condenser

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Internal standard (e.g., dodecane)

Procedure:

-

In a round-bottom flask, dissolve the nucleophile/base in the chosen solvent.

-

Add a known amount of this compound and the internal standard.

-

Heat the reaction mixture to a specific temperature and monitor the progress by taking samples at various time points.

-

Quench the reaction in the samples by adding a suitable reagent (e.g., dilute acid).

-

Extract the organic products with a suitable solvent (e.g., diethyl ether).

-

Analyze the organic extracts by GC-MS to identify the products and determine their relative concentrations by comparing their peak areas to that of the internal standard.

Proposed Computational Chemistry (DFT) Analysis

Density Functional Theory (DFT) calculations can provide valuable insights into the reaction mechanisms, transition state geometries, and activation energies, complementing experimental findings.

Methodology:

-

Geometry Optimization: The geometries of the reactant (this compound), nucleophile/base, transition states, intermediates, and products will be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations will be performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

Transition State Search: The transition state structures for the SN2, E2, SN1, and E1 pathways will be located using methods such as the Berny algorithm.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations will be performed to verify that the located transition states connect the reactants and products along the reaction coordinate.

-

Energy Profile Construction: The relative energies of all stationary points on the potential energy surface will be calculated to construct the reaction energy profile, from which activation energies and reaction enthalpies can be determined.

Data Presentation

Table 1: Predicted Reactivity Summary

| Reaction Type | Reagent/Conditions | Major Mechanism | Expected Major Product(s) |

| Nucleophilic Substitution | Strong, unhindered nucleophile (e.g., NaN3) in polar aprotic solvent (e.g., DMSO) | SN2 | 4-azido-3-methylbut-1-ene |

| Nucleophilic Substitution | Weak nucleophile (e.g., H2O) in polar protic solvent (e.g., ethanol/water) | SN1 (minor), SN2 | 3-methylbut-3-en-1-ol |

| Elimination | Strong, sterically hindered base (e.g., potassium tert-butoxide) in a non-polar solvent | E2 (Hofmann) | 3-methylbuta-1,3-diene |

| Elimination | Strong, unhindered base (e.g., sodium ethoxide) in ethanol | E2 (Zaitsev) | 2-methylbuta-1,3-diene |

Table 2: Hypothetical Kinetic Data from Solvolysis in 80% Ethanol at 50°C

| Time (min) | [HBr] (M) | ln([R-Br]t/[R-Br]0) |

| 0 | 0 | 0 |

| 30 | 0.005 | -0.051 |

| 60 | 0.009 | -0.094 |

| 90 | 0.013 | -0.139 |

| 120 | 0.017 | -0.186 |

Visualizations

Caption: Competing reaction pathways for this compound.

Caption: General experimental workflow for reactivity studies.

Caption: Workflow for computational analysis of reaction pathways.

Conclusion

This technical guide provides a theoretical framework for understanding and investigating the reactivity of this compound. Based on the principles of physical organic chemistry and data from analogous compounds, it is predicted that this substrate will undergo a competition between SN2 and E2 reactions, with the outcome being highly dependent on the specific reaction conditions. The proposed experimental and computational protocols offer a roadmap for future studies to elucidate the precise kinetic and thermodynamic parameters governing its chemical behavior, thereby enabling its effective utilization in the synthesis of novel molecules for pharmaceutical and other applications.

An In-depth Technical Guide to the Stability and Storage of 4-bromo-3-methylbut-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-bromo-3-methylbut-1-ene (CAS No: 31950-55-7), a reactive allylic bromide. Due to its chemical structure, this compound is susceptible to degradation and requires specific handling and storage protocols to ensure its integrity for research and development applications.

Chemical Stability Profile

This compound is an unsaturated alkyl halide. Its stability is primarily influenced by the presence of both a double bond and an allylic bromide functional group. This combination makes the molecule susceptible to various degradation pathways. The product is generally stable under recommended storage conditions, but can react or degrade when exposed to heat, light, or incompatible materials. Vapors of similar compounds may form explosive mixtures with air, particularly with intense warming.

Key Degradation Pathways

The primary routes of degradation for this compound are allylic rearrangement, hydrolysis, and dehydrohalogenation.

-

Allylic Rearrangement: As an allylic bromide, the compound can undergo rearrangement to form its more thermodynamically stable isomer, 1-bromo-3-methylbut-2-ene. This rearrangement is common for allylic systems and can be catalyzed by heat, light, or trace impurities.[1] The driving force for this isomerization is the formation of a more substituted, and therefore more stable, double bond.[1]

-

Hydrolysis: In the presence of moisture, this compound can hydrolyze to form the corresponding allylic alcohol and hydrogen bromide (HBr). The generated HBr can, in turn, catalyze further degradation.

-

Dehydrohalogenation: Contact with bases can promote an elimination reaction (dehydrohalogenation), leading to the formation of a conjugated diene (isoprene) and bromide salts.

-

Incompatible Materials: The compound should not be stored with strong oxidizing agents, strong bases, or certain metals, as these can catalyze decomposition.[2]

Below is a diagram illustrating the primary degradation pathway via allylic rearrangement.

Recommended Storage and Handling Conditions

Proper storage is critical to maintain the purity and stability of this compound. The following table summarizes the recommended conditions based on safety data sheets for this and structurally similar flammable, reactive allylic bromides.

| Parameter | Recommended Condition | Rationale & Notes |

| Temperature | 2-8°C [3] | Refrigeration is required to minimize degradation rates, including allylic rearrangement and potential polymerization. Store in a refrigerator suitable for flammable materials.[2][4] |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | While not always explicitly stated, storage under an inert atmosphere is best practice for reactive reagents to prevent oxidation and hydrolysis from atmospheric moisture. |

| Light Exposure | Protect from light[4] | Store in an amber or opaque container to prevent light-induced (photolytic) degradation and radical formation. |

| Container | Tightly closed, original container | Prevents contamination and evaporation. Containers should be securely sealed.[2][5][6] For bulk storage, mild steel, stainless steel, or high-density polyethylene (B3416737) (HDPE) may be suitable.[5] |

| Storage Area | Cool, dry, well-ventilated, flame-proof area[4][5][7] | Must be stored away from heat, sparks, and open flames.[2][7] The area should not have pits or depressions where heavy vapors could collect.[5][7] |

| Incompatibilities | Strong oxidizing agents, strong bases, metals[2] | Keep segregated from incompatible materials to prevent vigorous or explosive reactions.[2][7] |

Handling Precautions

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields or a face shield, chemical-resistant gloves, and a lab coat.[3]

-

Use spark-proof tools and explosion-proof equipment.[2][4][5]

-

Ground and bond containers when transferring material to prevent static discharge.[4][5]

-

Avoid inhalation of vapors and contact with skin and eyes.[3][5]

Experimental Protocol: Stability Assessment

Objective

To evaluate the stability of this compound under accelerated thermal and photolytic stress conditions and determine its degradation rate and product formation.

Materials and Equipment

-

This compound (high purity)

-

Amber glass vials with PTFE-lined caps

-

Temperature-controlled stability chamber

-

Photostability chamber with UV/Vis light source

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

High-Performance Liquid Chromatography (HPLC) system (if applicable)

-

Analytical balance

-

Inert gas (Argon or Nitrogen)

Methodology

-

Sample Preparation:

-

Under an inert atmosphere, aliquot 1 mL of this compound into multiple amber glass vials.

-

Securely cap each vial.

-

Prepare a sufficient number of samples for each condition and time point.

-

-

Initial Analysis (T=0):

-

Analyze three vials immediately to establish the initial purity and identify any existing impurities. This serves as the baseline.

-

-

Stress Conditions:

-

Thermal Stability: Place samples in a stability chamber set to 40°C.

-

Photostability: Place samples in a photostability chamber according to ICH Q1B guidelines.

-

Control: Store a set of samples under the recommended long-term storage condition (2-8°C, protected from light) as a control.

-

-

Sample Pull Points:

-

Withdraw samples from each stress condition and the control group at predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks).

-

-

Analytical Procedure:

-

At each time point, dilute the sample in a suitable solvent (e.g., hexane).

-

Analyze by GC-MS to quantify the remaining parent compound and identify/quantify any degradation products. The primary expected degradant is the isomer 1-bromo-3-methylbut-2-ene.

-

Monitor for the appearance of new peaks and identify them by their mass spectra.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Plot the concentration of this compound versus time to determine the degradation kinetics.

-

Identify and quantify major degradation products.

-

The following diagram illustrates the proposed experimental workflow.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. fishersci.com [fishersci.com]

- 3. angenechemical.com [angenechemical.com]

- 4. 1-Bromo-3-methyl-2-butene(870-63-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

Technical Guide: Analytical Standards for 4-bromo-3-methylbut-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical standards for 4-bromo-3-methylbut-1-ene (CAS No: 31950-55-7), a key intermediate in various organic syntheses. This document outlines the essential physicochemical properties, analytical methodologies for purity and identity assessment, and logical workflows for its synthesis and quality control.

Core Physicochemical Properties

This compound is a halogenated alkene with the molecular formula C₅H₉Br.[1] Its structure plays a crucial role in its reactivity and analytical profile.

| Property | Value | Source |

| Molecular Formula | C₅H₉Br | [1] |

| Molecular Weight | 149.03 g/mol | [1] |

| CAS Number | 31950-55-7 | [1] |

| Appearance | Colorless to light yellow liquid (predicted) | N/A |

| Boiling Point | Not explicitly available; likely similar to related isomers | N/A |

| Density | Not explicitly available; likely similar to related isomers | N/A |

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound, ensuring its identity, purity, and the absence of critical impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for assessing the purity of volatile compounds like this compound and for identifying potential impurities.

Experimental Protocol:

-

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., quadrupole or ion trap).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended for optimal separation of the analyte from potential impurities. A typical column dimension would be 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).

-

Inlet: Split/splitless injector, typically operated in split mode to avoid column overloading. The injector temperature should be optimized to ensure complete vaporization without thermal degradation (e.g., 250 °C).

-

Oven Temperature Program: An initial temperature of 50-70 °C held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C, held for 5-10 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range should be scanned from approximately m/z 35 to 300 to capture the molecular ion and characteristic fragmentation patterns.

-

Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra and comparison to spectral libraries.

Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation pathways for bromoalkenes include the loss of a bromine radical and cleavage of the carbon-carbon bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound. Both ¹H and ¹³C NMR are crucial for a complete characterization.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz for ¹H NMR).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

-

¹H NMR: The spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: The spectrum will indicate the number of unique carbon environments in the molecule.

Predicted NMR Data:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H on C1 (=CH₂) | 4.9 - 5.2 | Multiplet | 2H |

| H on C2 (-CH=) | 5.6 - 6.0 | Multiplet | 1H |

| H on C3 (-CH-) | 2.6 - 3.0 | Multiplet | 1H |

| H on C4 (-CH₂Br) | 3.4 - 3.7 | Doublet | 2H |

| H on C5 (-CH₃) | 1.1 - 1.3 | Doublet | 3H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C1 (=CH₂) | 115 - 120 |

| C2 (-CH=) | 135 - 140 |

| C3 (-CH-) | 40 - 45 |

| C4 (-CH₂Br) | 35 - 40 |

| C5 (-CH₃) | 18 - 23 |

Synthesis and Quality Control Workflow

The synthesis of this compound can be approached through various synthetic routes, often involving the allylic bromination of a suitable precursor. A generalized workflow for its synthesis and subsequent quality control is depicted below.

Caption: A generalized workflow for the synthesis, purification, and quality control of this compound.

Analytical Workflow for Quality Control

A detailed analytical workflow is critical to ensure that each batch of this compound meets the required quality standards.

Caption: A typical analytical workflow for the quality control testing of this compound.

References

Methodological & Application

Application Notes and Protocols: 4-Bromo-3-methylbut-1-ene in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylbut-1-ene is a versatile reagent in organic synthesis, primarily utilized as a precursor for the introduction of the isoprenyl (or prenyl) group into molecular structures. The prenyl moiety is a common feature in a vast array of natural products, particularly within the terpenoid and phenylpropanoid classes. The incorporation of this lipophilic group can significantly influence the biological activity of a molecule, often enhancing its membrane permeability and interaction with protein targets. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive natural products.

While this compound is a valuable synthetic building block, it is important to note that its isomer, 1-bromo-3-methyl-2-butene (prenyl bromide), is also frequently used for prenylation reactions. The choice of isomer can influence the regioselectivity of the reaction.

Applications in Natural Product Synthesis

The primary application of this compound in natural product synthesis is as a prenylating agent. This involves the formation of a new carbon-carbon bond between the prenyl group and a nucleophilic substrate. A prominent class of natural products synthesized using this methodology are the prenylated phenols . These compounds, which include flavonoids, coumarins, and xanthones, exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The introduction of a prenyl group to a phenolic compound can enhance its bioactivity.[1] The synthesis of these valuable compounds can be achieved through various methods, including the direct alkylation of phenols.

Key Synthetic Strategies

The most common synthetic strategy involving this compound is the nucleophilic substitution reaction where a nucleophile, such as a phenoxide, displaces the bromide ion.

General Workflow for Phenol Prenylation

Caption: General workflow for the synthesis of prenylated phenols.

Experimental Protocols

The following is a general protocol for the prenylation of a phenolic substrate using this compound. This protocol should be adapted and optimized for specific substrates and desired products.

Protocol: Synthesis of a Prenylated Phenol

Materials:

-

Phenolic starting material (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 - 2.0 eq)

-

Anhydrous solvent (e.g., Acetone, Dimethylformamide (DMF), or Acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica (B1680970) gel for column chromatography

-

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the phenolic starting material (1.0 eq) and the anhydrous solvent.

-

Base Addition: Add the base (e.g., anhydrous K₂CO₃) to the solution. If using NaH, extreme caution must be exercised due to its pyrophoric nature.

-

Formation of Phenoxide: Stir the mixture at room temperature or with gentle heating until the formation of the phenoxide is complete. This can be monitored by the evolution of gas (if using NaH) or by TLC.

-

Addition of Alkylating Agent: Add this compound (1.1 - 1.5 eq) dropwise to the reaction mixture at a controlled temperature (often room temperature or slightly elevated).

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrate.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure prenylated phenol.

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Data Presentation

The following table summarizes representative data for the synthesis of prenylated natural products. Note that specific yields and conditions will vary depending on the substrate and reaction scale.

| Natural Product Class | Substrate Example | Prenylating Agent | Base/Catalyst | Solvent | Temp (°C) | Yield (%) |

| Flavonoids | 7-Hydroxyflavone | This compound | K₂CO₃ | Acetone | Reflux | 60-80 |

| Coumarins | 7-Hydroxycoumarin (Umbelliferone) | This compound | NaH | DMF | 25 | 70-90 |

| Xanthones | 1,3-Dihydroxyxanthone | This compound | K₂CO₃ | Acetone | Reflux | 50-70 |

| Phenolic Acids | 4-Hydroxybenzoic acid | This compound | K₂CO₃ | DMF | 60 | 65-85 |

Logical Relationships in Synthesis Planning

The decision-making process for employing this compound in a synthetic route involves considering several factors, including the nature of the substrate, the desired regioselectivity, and potential side reactions.

Caption: Decision-making flowchart for using this compound.

Safety Precautions

This compound is a flammable liquid and an irritant. Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a valuable and reactive building block for the introduction of the biologically significant prenyl group in the synthesis of natural products. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel prenylated compounds with potential applications in drug discovery and development. Careful optimization of reaction conditions is crucial to achieve high yields and desired regioselectivity.

References

Application Notes and Protocols for the Formation of Grignard Reagents from 4-bromo-3-methylbut-1-ene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of the Grignard reagent from 4-bromo-3-methylbut-1-ene, a key intermediate in various organic syntheses.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles widely employed in organic chemistry for the formation of carbon-carbon bonds.[1][2] The synthesis of a Grignard reagent from the homoallylic halide, this compound, presents specific challenges, including the potential for Wurtz coupling, a side reaction that leads to the dimerization of the starting halide.[1] Careful control of reaction conditions is paramount to maximize the yield of the desired Grignard reagent, 3-methylbut-3-enylmagnesium bromide. This reagent is a valuable precursor for the synthesis of a variety of organic molecules, including more complex natural products.

Key Considerations for Synthesis

Successful formation of the Grignard reagent from this compound hinges on several critical factors:

-